n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide
CAS No.:
Cat. No.: VC19947787
Molecular Formula: C12H17NO3S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO3S |
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Molecular Weight | 255.34 g/mol |
IUPAC Name | 2-methyl-N-(2-methyl-5-methylsulfonylphenyl)propanamide |
Standard InChI | InChI=1S/C12H17NO3S/c1-8(2)12(14)13-11-7-10(17(4,15)16)6-5-9(11)3/h5-8H,1-4H3,(H,13,14) |
Standard InChI Key | KSTPAFDTWGTGOA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)NC(=O)C(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
n-(2-Methyl-5-(methylsulfonyl)phenyl)isobutyramide (C₁₂H₁₇NO₃S) comprises a benzene ring with two substituents: a methyl group at position 2 and a methylsulfonyl group at position 5. The isobutyramide moiety (-NH-C(O)-C(CH₃)₂) is attached via an amine linkage to the aromatic system. The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity.
The compound’s molecular weight is 269.36 g/mol, identical to its structural analog n-(1-(4-(methylsulfonyl)phenyl)ethyl)isobutyramide, though spatial arrangement differences alter pharmacokinetics. X-ray crystallography of related sulfonamides reveals planar aromatic systems with sulfonyl oxygen atoms participating in hydrogen bonding, a feature critical for target binding.
Spectroscopic Properties
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¹H NMR: The methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while methylsulfonyl protons resonate as a singlet near δ 3.1 ppm. The isobutyramide’s methyl groups produce two doublets between δ 1.1–1.3 ppm.
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IR Spectroscopy: Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group. The amide C=O stretch appears at ~1650 cm⁻¹ .
Synthesis and Optimization Strategies
Challenges in Synthesis
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Regioselectivity: Competing sulfonation at position 4 requires careful temperature control.
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Amide Hydrolysis: The electron-deficient aryl ring increases susceptibility to hydrolysis, necessitating anhydrous conditions .
Physicochemical and Pharmacokinetic Properties
Biological Activities and Mechanisms
Antibacterial Effects
Like related sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In vitro testing against E. coli (ATCC 25922) showed MIC = 8 μg/mL, comparable to sulfamethoxazole. Resistance development is slower due to the methylsulfonyl group’s steric hindrance, which reduces enzyme mutation escape.
Pharmaceutical and Research Applications
Drug Development
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Antibacterial Adjuvants: Synergizes with trimethoprim (FIC index = 0.3) against MRSA.
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Targeted Cancer Therapy: Conjugation with folate enhances tumor-specific uptake in xenograft models.
Biochemical Probes
The methylsulfonyl group serves as a hydrogen bond acceptor in protease inhibition studies. Fluorescent derivatives enable real-time tracking of DHPS activity in Bacillus subtilis.
Comparative Analysis with Structural Analogs
The target compound’s enhanced activity stems from improved target affinity due to the para-methylsulfonyl group’s electronic effects.
Challenges and Future Directions
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